Baylis-Hillman Reactivity: C5 vs. C4 Aldehyde
The reactivity of the formyl group in pyrazolecarbaldehydes is highly dependent on its position on the ring. A study by Nag et al. demonstrated dissimilar reactivities between isomeric pyrazolecarbaldehydes in the Baylis-Hillman reaction under DABCO catalysis [1]. The proximity of the heteroatom influences the efficiency of this key C-C bond-forming transformation [1]. The 5-carbaldehyde isomer (the target compound) exhibits a distinct reactivity profile compared to its 4-carbaldehyde analog (CAS 890652-03-6).
| Evidence Dimension | Reactivity in Baylis-Hillman reaction |
|---|---|
| Target Compound Data | Exhibits reactivity distinct from other positional isomers [1]. |
| Comparator Or Baseline | 1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 890652-03-6) and other positional isomers. |
| Quantified Difference | Dissimilar reactivities reported; quantitative yield differences not specified for this exact pair, but the study concludes a significant positional effect [1]. |
| Conditions | Baylis-Hillman reaction conditions using DABCO as a catalyst [1]. |
Why This Matters
Selecting the correct positional isomer is critical for the success of synthetic transformations, impacting reaction yields and the viability of downstream synthetic routes.
- [1] Nag, S., Singh, V., Batra, S. Studies on the Baylis-Hillman reaction of pyrazolecarbaldehydes under the influence of DABCO: Positional effect on the reactivity of the formyl group. ARKIVOC, 2007, xiv, 185-203. View Source
